molecular formula C10H13ClO2S B12093472 (2,4,5-Trimethylphenyl)methanesulfonyl chloride

(2,4,5-Trimethylphenyl)methanesulfonyl chloride

Cat. No.: B12093472
M. Wt: 232.73 g/mol
InChI Key: VQNFWQMJSXQXRX-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a 2,4,5-trimethylphenyl aromatic ring. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other functionalized compounds. The presence of three methyl groups on the phenyl ring introduces steric hindrance and electron-donating effects, which may modulate its reactivity and physical properties compared to simpler sulfonyl chlorides like methanesulfonyl chloride or trifluoromethanesulfonyl chloride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

(2,4,5-trimethylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-7-4-9(3)10(5-8(7)2)6-14(11,12)13/h4-5H,6H2,1-3H3

InChI Key

VQNFWQMJSXQXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CS(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Sulfonation : The alcohol is treated with chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) to form the intermediate sulfonic acid. This step typically occurs under anhydrous conditions at 0–5°C to minimize side reactions.

  • Chlorination : The sulfonic acid intermediate is reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with a chlorine atom. Thionyl chloride is preferred due to its milder conditions and byproduct volatility (SO₂ and HCl).

Example Protocol :

  • Step 1 : (2,4,5-Trimethylphenyl)methanol (1.0 mol) is dissolved in dry dichloromethane and cooled to 0°C. Chlorosulfonic acid (1.2 mol) is added dropwise over 2 hours. The mixture is stirred at room temperature for 12 hours.

  • Step 2 : Thionyl chloride (2.0 mol) is added, and the reaction is refluxed for 6 hours. Excess SOCl₂ is removed under reduced pressure, yielding the crude product, which is purified via vacuum distillation.

Key Data :

ParameterValue
Yield65–75% (crude), 85–90% (pure)
Purity≥95% (by GC-MS)
Reaction Temperature0°C (sulfonation), 60°C (chlorination)

Direct Chlorination of (2,4,5-Trimethylphenyl)methanesulfonic Acid

An alternative route involves direct chlorination of preformed (2,4,5-trimethylphenyl)methanesulfonic acid. This method bypasses the sulfonation step but requires stringent control over reaction conditions to avoid over-chlorination.

Sulfohaloform Reaction for Sulfonyl Chloride Synthesis

The sulfohaloform reaction, traditionally used for converting sulfones to sulfonyl chlorides, offers a niche pathway for synthesizing this compound.

Procedure Overview

  • Sulfone Formation : (2,4,5-Trimethylphenyl)methane is reacted with chlorine gas in the presence of a radical initiator (e.g., AIBN) to form the sulfone.

  • Chlorination : The sulfone undergoes halogenation with excess Cl₂ under UV irradiation, cleaving the C–S bond to yield the sulfonyl chloride.

Critical Parameters :

  • Radical Initiation : UV light (λ = 350–400 nm) or thermal initiators are essential to generate chlorine radicals.

  • Stoichiometry : A 3:1 molar ratio of Cl₂ to sulfone ensures complete conversion.

Limitations :

  • Low regioselectivity in the chlorination step.

  • Requires specialized equipment for UV irradiation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Sulfonation-ChlorinationHigh purity, scalableMulti-step, solvent-intensive70–85
Direct ChlorinationSingle-step, fewer byproductsRequires anhydrous conditions60–75
SulfohaloformNovel, radical-basedLow selectivity, high cost50–65

Industrial Applications and Scalability

The sulfonation-chlorination route is favored in pharmaceutical manufacturing due to its reproducibility and compatibility with Good Manufacturing Practices (GMP). Recent advancements in continuous-flow reactors have enhanced the scalability of this method, reducing reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.

    Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products

    Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Yields sulfonamides or sulfones.

    Oxidation: Forms sulfonic acids or sulfonates.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antioxidant Properties
Recent studies have highlighted the potential of sulfonamide derivatives, including (2,4,5-trimethylphenyl)methanesulfonyl chloride, as antimicrobial and antioxidant agents. Research indicates that compounds synthesized from this sulfonyl chloride exhibit substantial antibacterial activity against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The antioxidant properties were evaluated through various assays, demonstrating effectiveness in neutralizing free radicals .

Molecular Docking Studies
In silico studies have been conducted to assess the binding affinity of these compounds to biological targets. The findings suggest that derivatives of this compound could serve as lead compounds for the development of new drugs targeting various diseases . This computational approach aids in predicting the efficacy and safety of new medicinal compounds before synthesis.

Organic Synthesis

Reagent in Chemical Reactions
this compound functions as a versatile reagent in organic synthesis. It is commonly employed in the preparation of sulfonamides and other sulfonate esters through nucleophilic substitution reactions. The compound's ability to introduce the methanesulfonyl group into organic molecules makes it valuable for synthesizing complex organic structures .

Synthesis of Heterocycles
The compound has been utilized in aza-Michael reactions to create various heterocyclic compounds. This application is crucial in developing pharmaceuticals that require specific structural motifs for biological activity . The versatility of this compound enhances its utility in creating diverse chemical entities.

Material Science

Polymer Chemistry
In polymer chemistry, this compound can be used to modify polymer surfaces or create new polymeric materials with enhanced properties. Its reactivity allows for functionalization processes that improve material characteristics such as thermal stability and mechanical strength .

Case Studies

Study Application Findings
Egbujor et al. (2019)Antimicrobial ActivityCompounds derived from this compound showed significant activity against various pathogens.
Synthesis StudiesOrganic SynthesisDemonstrated effective use of the compound in synthesizing sulfonamides and heterocycles with potential pharmaceutical applications.
Polymer ModificationMaterial ScienceEnhanced properties of polymers through functionalization with this compound.

Mechanism of Action

The mechanism of action of (2,4,5-Trimethylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate bonds.

    Reduction and Oxidation: The compound can be transformed into various functional groups, influencing its reactivity and applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of (2,4,5-Trimethylphenyl)methanesulfonyl chloride with other sulfonyl chlorides:

Compound Substituents Electron Effects Steric Effects
This compound 2,4,5-Trimethylphenyl group Electron-donating (methyl) High steric hindrance
Methanesulfonyl chloride Methyl group (-CH₃) Electron-donating Minimal steric hindrance
Trifluoromethanesulfonyl chloride Trifluoromethyl group (-CF₃) Electron-withdrawing (F atoms) Moderate steric hindrance
4-Methylsulfonylbenzyl bromide Benzyl bromide (-CH₂Br) Electron-withdrawing (Br) Moderate steric hindrance

Key Insights :

  • The electron-donating methyl groups in this compound likely reduce the electrophilicity of the sulfonyl chloride group compared to trifluoromethanesulfonyl chloride (with electron-withdrawing -CF₃) .
  • High steric hindrance from the 2,4,5-trimethylphenyl group may slow nucleophilic substitution reactions compared to methanesulfonyl chloride .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Refractive Index
This compound* ~234.7 (estimated) >150 (estimated) ~1.2 (estimated) Not reported
Methanesulfonyl chloride 114.55 161–162 1.480 1.457
Trifluoromethanesulfonyl chloride 168.52 29–32 1.583 1.334
4-Methylsulfonylbenzyl bromide 249.12 Not reported Not reported Not reported

*Estimates based on structural analogs.
Observations :

  • The bulky aromatic substituent in this compound likely increases molecular weight and boiling point relative to simpler analogs .
  • Trifluoromethanesulfonyl chloride exhibits unusually low boiling points due to the volatile -CF₃ group .

Biological Activity

(2,4,5-Trimethylphenyl)methanesulfonyl chloride is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a 2,4,5-trimethylphenyl moiety. While specific biological activities of this compound are not extensively documented, it is essential to explore its potential pharmacological applications and biological interactions based on its structural characteristics and related compounds.

Chemical Structure and Properties

The chemical structure of this compound influences its reactivity and biological activity. The presence of multiple methyl groups on the aromatic ring enhances steric hindrance and electronic properties compared to other sulfonyl chlorides. This can affect its interactions with biological nucleophiles and enzymes.

Compound Name Structure Characteristics Unique Features
p-Toluenesulfonyl chlorideContains a para-tolyl groupWidely used in mesylation reactions
(4-Bromophenyl)methanesulfonyl chlorideContains a bromine substituent at para positionEnhanced electrophilicity due to bromine
(4-Methoxyphenyl)methanesulfonyl chlorideContains a methoxy groupExhibits different solubility properties
2-Phenylethanesulfonyl chlorideAliphatic chain attached to phenylDifferent reactivity patterns compared to phenolic derivatives
(4-Nitrophenyl)methanesulfonyl chlorideContains a nitro groupIncreased polarity and potential for hydrogen bonding

Study 1: Antimicrobial Activity of Sulfonamide Derivatives

A study examined various sulfonamide derivatives for their antimicrobial properties against several strains of bacteria and fungi. The results indicated that certain structural modifications significantly enhanced activity levels. Although this compound was not directly tested, its structural similarities suggest potential efficacy in similar assays .

Study 2: Enzyme Inhibition in Cancer Therapy

Research focusing on methanesulfonamide derivatives revealed their potential as inhibitors of key enzymes involved in cancer progression. The study highlighted the importance of molecular structure in determining binding affinity and inhibitory activity. This suggests that this compound could be further explored for similar applications .

The mechanism by which this compound exerts its effects likely involves:

  • Binding to Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Nucleophilic Attack : The methanesulfonyl group can act as an electrophile in nucleophilic substitution reactions, potentially leading to the formation of biologically active sulfonamides.
  • Steric Effects : The presence of multiple methyl groups may influence the compound's binding efficiency and selectivity towards biological targets.

Q & A

Q. What are the critical safety protocols for handling (2,4,5-Trimethylphenyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), ANSI-approved chemical splash goggles, and a lab coat. Use a respirator with organic vapor cartridges if ventilation is insufficient .
  • Ventilation: Conduct all work in a fume hood to prevent inhalation of vapors or aerosols. Ensure local exhaust ventilation is functional before starting experiments .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .
  • Emergency Response: For skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, rinse with saline solution and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Sulfonation-Chlorination Pathway:
    • Sulfonation: React 2,4,5-trimethyltoluene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
    • Chlorination: Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux (60–80°C) to yield the sulfonyl chloride.
    • Key Considerations: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Quench excess reagents with ice-cold water to avoid side reactions .

Q. How does the steric hindrance of the 2,4,5-trimethylphenyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Effects: The three methyl groups create significant steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butanol) but allowing selectivity with smaller nucleophiles (e.g., amines).
  • Experimental Design: Compare reaction rates with analogous compounds (e.g., phenylmethanesulfonyl chloride) using kinetic studies (NMR or HPLC monitoring). For example, the second-order rate constant for reaction with piperidine decreases by ~40% compared to unsubstituted analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition during the synthesis of this compound?

Methodological Answer:

  • Temperature Control: Maintain strict temperature limits during sulfonation (≤5°C) to prevent sulfonic acid decomposition. Use jacketed reactors for precise cooling .
  • Moisture Sensitivity: Employ anhydrous solvents (e.g., dried dichloromethane) and inert atmospheres (N₂/Ar) during chlorination to avoid hydrolysis to sulfonic acids .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate chlorination while minimizing side products. Monitor by FT-IR for SO₂Cl peak formation (~1370 cm⁻¹) .

Q. What strategies resolve contradictions in reported toxicity data for sulfonyl chlorides, including this compound?

Methodological Answer:

  • Data Gap Analysis: Cross-reference limited acute toxicity data (e.g., LD₅₀ values) with structurally similar compounds (e.g., 4-methylphenyl analogs) while accounting for substituent effects on bioavailability .
  • In Silico Modeling: Use QSAR models (e.g., EPA’s TEST software) to predict aquatic toxicity (LC₅₀ for fish) and compare with experimental data. Validate via zebrafish embryo assays .
  • Controlled Replication: Conduct standardized OECD Guideline 423 tests for acute oral toxicity, ensuring consistent vehicle (e.g., corn oil) and dosing protocols .

Q. How can computational methods predict regioselectivity in reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic attacks. The 2-methyl group increases activation energy for ortho-substitution by 8–12 kcal/mol compared to para positions .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize sulfonyl chloride electrophilicity, enhancing amine coupling efficiency .

Q. What analytical techniques are most effective for characterizing purity and stability?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN:H₂O gradient) to detect impurities (e.g., sulfonic acids). Electrospray ionization (ESI) in negative mode confirms molecular ion [M-Cl]⁻ .
  • NMR Stability Studies: Store samples in CDCl₃ at 4°C and monitor ¹H NMR for decomposition signals (e.g., emerging CH₃SO₂H peaks at δ 2.8 ppm) over 72 hours .

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